6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 1784122-07-1
Cat. No.: VC3191261
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
* For research use only. Not for human or veterinary use.
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile - 1784122-07-1](/images/structure/VC3191261.png)
Specification
CAS No. | 1784122-07-1 |
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Molecular Formula | C7H5N5 |
Molecular Weight | 159.15 g/mol |
IUPAC Name | 6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Standard InChI | InChI=1S/C7H5N5/c8-1-5-2-11-12-4-6(9)3-10-7(5)12/h2-4H,9H2 |
Standard InChI Key | UIOFMPVLGVPCIQ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C(C=NN21)C#N)N |
Canonical SMILES | C1=C(C=NC2=C(C=NN21)C#N)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is definitively identified through various chemical identifiers. Based on available data, the compound possesses a molecular formula of C₇H₅N₅ and a molecular weight of 159.15 g/mol . The compound's structure features a fused heterocyclic ring system with a pyrazole ring fused to a pyrimidine ring, creating the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is substituted with an amino (-NH₂) group at position 6 and a nitrile (-CN) group at position 3.
Structural Features and Bonding
The pyrazolo[1,5-a]pyrimidine scaffold presents a planar, aromatic heterocyclic system with significant π-electron delocalization. This structural feature contributes to the compound's stability and potentially influences its interaction with biological targets. The amino group at position 6 can function as a hydrogen bond donor, while the nitrile group at position 3 can serve as a hydrogen bond acceptor in various chemical and biological interactions.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile can be inferred from its functional groups. The compound contains two key reactive groups:
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The amino group at position 6 can participate in various reactions typical of aromatic amines, including:
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Nucleophilic substitution reactions
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Acylation and alkylation
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Diazotization reactions
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The nitrile group at position 3 can undergo transformations such as:
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Hydrolysis to form carboxylic acids or amides
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Reduction to form primary amines
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Addition reactions with nucleophiles
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This functional group combination makes the compound versatile for chemical modifications, potentially enabling the synthesis of various derivatives with tailored properties.
Structure-Activity Relationships and Analogous Compounds
Related Derivatives and Structural Analogs
Several structurally related compounds have been documented in chemical databases and literature, highlighting the diversity of pyrazolo[1,5-a]pyrimidine derivatives:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile | 1784122-07-1 | C₇H₅N₅ | 159.15 |
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1501328-96-6 | C₇H₆N₄O₂ | 178.15 |
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1083196-34-2 | C₉H₁₀N₄O₂ | 206.20 |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | C₈H₄N₄O | 172.15 |
This comparative analysis reveals structural relationships centered around the pyrazolo[1,5-a]pyrimidine scaffold with various functional group substitutions at positions 3 and 6 .
Structure-Activity Considerations
The pyrazolo[1,5-a]pyrimidine core structure appears in various compounds with reported biological activities. While specific activity data for 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is limited in the available literature, related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer properties according to data tables mentioned in research literature. The presence of both amino and nitrile functional groups in the target compound may contribute to specific biological interactions, potentially influencing receptor binding, enzyme inhibition, or other biological mechanisms.
Current Research Status and Future Directions
Research Gaps and Opportunities
The limited information available specifically on 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile highlights several research opportunities:
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Comprehensive characterization of physical properties including solubility profiles, spectroscopic data, and crystallographic analysis
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Development of efficient and scalable synthetic routes
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Systematic evaluation of biological activities, particularly in comparison to related pyrazolo[1,5-a]pyrimidine derivatives
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Investigation of structure-activity relationships through targeted modifications of the core structure
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